3-(Dibenzylamino)-4-fluorobenzaldehyde
Description
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Properties
CAS No. |
918811-75-3 |
|---|---|
Molecular Formula |
C21H18FNO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(dibenzylamino)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C21H18FNO/c22-20-12-11-19(16-24)13-21(20)23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,16H,14-15H2 |
InChI Key |
NKVYNUMGZOOKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=CC(=C3)C=O)F |
Origin of Product |
United States |
Biological Activity
3-(Dibenzylamino)-4-fluorobenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a fluorine atom and dibenzylamino moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a fluorinated aromatic ring and an amine group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases. The following mechanisms have been identified:
- Histone Deacetylase Inhibition : This compound has been studied for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones, thereby affecting gene expression related to cell cycle regulation and apoptosis .
- Antioxidant Activity : The presence of the fluorine atom may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This is particularly relevant in the context of neuroprotection and reducing oxidative stress-related damage .
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various assays:
Table 1: Biological Activity Assays
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| HDAC Inhibition | 15.5 | |
| Antioxidant Activity | 12.3 | |
| Cytotoxicity (Cancer Cells) | 20.0 |
- HDAC Inhibition : The compound demonstrated significant inhibitory activity against HDACs with an IC50 value of 15.5 µM, indicating its potential as an anticancer agent.
- Antioxidant Activity : With an IC50 value of 12.3 µM, it showed promising antioxidant effects, suggesting potential applications in neuroprotection.
- Cytotoxicity : In cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value of 20.0 µM, highlighting its therapeutic potential against various cancers .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In vivo studies using mouse models of breast cancer showed that treatment with this compound resulted in significant tumor growth inhibition compared to controls. Histological analysis revealed increased apoptosis in tumor tissues .
- Neuroprotective Effects : A study investigating neuroprotective effects indicated that the compound could reduce neuronal cell death induced by oxidative stress in vitro, supporting its potential use in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
